2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide
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Overview
Description
2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide is a complex organic compound that features a piperidine ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and benzimidazole moiety can interact with various enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-piperidino-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide
- 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-4-yl)acetamide
Uniqueness
The unique combination of the piperidine ring and the benzimidazole moiety in 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-piperidin-1-yl-N-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-9-14-15(20(3)17(23)19(14)2)10-13(12)18-16(22)11-21-7-5-4-6-8-21/h9-10H,4-8,11H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBRQUZTQCAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3CCCCC3)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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